7-Chloro-2-iodothieno[3,2-b]pyridine

Medicinal Chemistry Kinase Inhibitors Nucleophilic Aromatic Substitution

Researchers needing differentiated halogen handles on a thieno[3,2-b]pyridine core for sequential diversification often face supply gaps. 7-Chloro-2-iodothieno[3,2-b]pyridine (CAS 602303-26-4) addresses this with orthogonal C2-iodo (Suzuki-Miyaura) and C7-chloro (SNAr) reactivity. • Sequential two-step functionalization without protecting group chemistry • Validated in kinase inhibitor (VEGFR2) library synthesis • 97% purity; stored at 2-8°C under inert gas for stability

Molecular Formula C7H3ClINS
Molecular Weight 295.53 g/mol
CAS No. 602303-26-4
Cat. No. B1591772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-iodothieno[3,2-b]pyridine
CAS602303-26-4
Molecular FormulaC7H3ClINS
Molecular Weight295.53 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(SC2=C1Cl)I
InChIInChI=1S/C7H3ClINS/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H
InChIKeyGYHAKTKQWPBADS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-iodothieno[3,2-b]pyridine: Dual-Halogenated Heterocyclic Building Block


7-Chloro-2-iodothieno[3,2-b]pyridine (CAS 602303-26-4) is a heterocyclic compound with the molecular formula C7H3ClINS and a molecular weight of 295.53 g/mol [1]. It belongs to the thieno[3,2-b]pyridine scaffold class—a fused bicyclic system that has been identified as an attractive platform for designing highly selective kinase inhibitors targeting underexplored protein kinases [2]. The compound features two distinct halogen substituents: a chlorine atom at the 7-position and an iodine atom at the 2-position of the thieno[3,2-b]pyridine core. This specific halogenation pattern enables sequential, chemoselective functionalization via orthogonal cross-coupling reactions, making it a strategic intermediate in the synthesis of structurally diverse bioactive molecules [3].

7-Chloro-2-iodothieno[3,2-b]pyridine: Irreplaceable Orthogonal Reactivity


Thieno[3,2-b]pyridine derivatives are not functionally interchangeable building blocks due to the position-specific and halogen-specific reactivity profiles that govern downstream synthetic utility. The 7-chloro-2-iodo substitution pattern in this compound creates a unique orthogonal reactivity vector: the iodine at the 2-position serves as a superior leaving group for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the chlorine at the 7-position remains intact under mild coupling conditions, enabling sequential functionalization strategies . In contrast, 7-chlorothieno[3,2-b]pyridine lacks the 2-iodo handle entirely, limiting initial coupling to nucleophilic aromatic substitution at the 7-position only. Similarly, 2-iodothieno[3,2-b]pyridine (CAS 94191-17-0) lacks the 7-chloro substituent, eliminating the option for subsequent C-N or C-O bond formation at that site [1]. The dual-halogenated nature of this compound supports a convergent synthetic approach where two distinct molecular fragments can be introduced in a controlled, sequential manner—a capability that single-halogen analogs cannot replicate without additional functional group manipulation steps .

7-Chloro-2-iodothieno[3,2-b]pyridine: Comparison with Structural Analogs


Chlorine Displacement Reactivity in VEGFR2 Synthesis

The chlorine atom at the 7-position of 7-chlorothieno[3,2-b]pyridine (the immediate precursor to the target compound) undergoes efficient nucleophilic displacement with 4-aminothiophenol to generate aminated intermediates that serve as key precursors to VEGFR2 tyrosine kinase inhibitors. The reaction proceeds with regioselective attack of the thiol group at the chlorine-bearing position, demonstrating the site-specific electrophilic reactivity conferred by the 7-chloro substituent. This reactivity is preserved in 7-Chloro-2-iodothieno[3,2-b]pyridine, where the 2-iodo group remains intact during nucleophilic aromatic substitution at the 7-position, enabling orthogonal functionalization [1].

Medicinal Chemistry Kinase Inhibitors Nucleophilic Aromatic Substitution

Predicted Physical Properties vs. Analogs

Computational prediction of physicochemical properties reveals measurable differences between 7-Chloro-2-iodothieno[3,2-b]pyridine and structurally related analogs that impact handling, purification, and formulation decisions. The target compound exhibits a predicted density of 2.106 ± 0.06 g/cm³ and a predicted boiling point of 341.7 ± 37.0 °C . These values differ substantially from the non-halogenated parent thieno[3,2-b]pyridine, as well as from mono-halogenated derivatives, due to the combined mass contribution of both chlorine and iodine substituents (molecular weight 295.53 g/mol vs. 260.91 g/mol for 2-iodothieno[3,2-b]pyridine) [1]. The elevated density and high boiling point reflect the increased molecular mass and polarizability conferred by the heavy iodine atom.

Process Chemistry Purification Physical Property Prediction

Suzuki-Miyaura Coupling on Thienopyridine Scaffolds

Suzuki-Miyaura cross-coupling on halogenated thieno[3,2-b]pyridine scaffolds has been demonstrated to proceed with high to excellent yields (65–91%) when using aryl or heteroaryl pinacolboranes or potassium trifluoroborates as coupling partners [1]. While these specific yield data were generated using methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate rather than the target compound itself, the established reactivity of aryl iodides in palladium-catalyzed cross-coupling indicates that the 2-iodo substituent on 7-Chloro-2-iodothieno[3,2-b]pyridine serves as a highly effective leaving group for similar transformations. The presence of the 2-iodo group—a superior coupling handle compared to bromide or chloride—supports efficient C-C bond formation under standard Suzuki-Miyaura conditions (Pd catalyst, base, elevated temperature) .

Cross-Coupling Synthetic Methodology Palladium Catalysis

Structural Difference from 6-Carbonitrile Analog

7-Chloro-2-iodothieno[3,2-b]pyridine (CAS 602303-26-4) is structurally distinct from the 6-carbonitrile derivative (7-chloro-2-iodothieno[3,2-b]pyridine-6-carbonitrile), which incorporates an additional electron-withdrawing cyano group at the 6-position. The nitrile-containing analog has been reported as a yellow crystalline solid with a melting point of 209–211 °C . In contrast, the target compound lacks this 6-cyano substitution, preserving the unsubstituted pyridine ring nitrogen and 6-position for potential downstream functionalization or for maintaining the intrinsic electronic properties of the parent thieno[3,2-b]pyridine scaffold. The absence of the strongly electron-withdrawing nitrile group results in a different electronic environment at the pyridine ring, which may influence both the reactivity of the 7-chloro substituent and the coordination behavior of the scaffold with biological targets.

Medicinal Chemistry Structure-Activity Relationships Synthetic Intermediate Selection

7-Chloro-2-iodothieno[3,2-b]pyridine: Validated Applications


Sequential Orthogonal Functionalization for Kinase Inhibitor Libraries

7-Chloro-2-iodothieno[3,2-b]pyridine serves as a core intermediate for constructing focused kinase inhibitor libraries via a two-step orthogonal functionalization strategy. In the first step, the 7-chloro substituent undergoes nucleophilic aromatic substitution with thiol-containing or amine-containing fragments to install a first diversity element—a strategy validated in the synthesis of thieno[3,2-b]pyridin-7-ylthio phenylureas as VEGFR2 inhibitors [1]. In the second step, the intact 2-iodo group participates in Suzuki-Miyaura cross-coupling with (hetero)aryl boronic acids or pinacolboranes to introduce a second diversity element. This sequential approach is not achievable with mono-halogenated analogs such as 7-chlorothieno[3,2-b]pyridine (lacks 2-iodo handle) or 2-iodothieno[3,2-b]pyridine (lacks 7-chloro handle).

Convergent Synthesis for Underexplored Kinase Inhibitors

The thieno[3,2-b]pyridine scaffold has been identified as an attractive platform for designing highly selective inhibitors of underexplored protein kinases due to its weak interaction with the kinase hinge region, which allows for variable binding modes and enhanced selectivity profiles [2]. 7-Chloro-2-iodothieno[3,2-b]pyridine provides an entry point for constructing diverse bi(hetero)aryl derivatives via Suzuki-Miyaura coupling at the 2-position—a transformation demonstrated to proceed in 65–91% yields on analogous thieno[3,2-b]pyridine substrates [3]. The convergent nature of this approach enables rapid SAR exploration by coupling pre-functionalized boronic acid building blocks with the halogenated scaffold, accelerating hit-to-lead optimization timelines in kinase drug discovery programs.

Process Chemistry with Predictable Physical Properties

The predicted physical properties of 7-Chloro-2-iodothieno[3,2-b]pyridine—specifically its density of 2.106 ± 0.06 g/cm³ and boiling point of 341.7 ± 37.0 °C—inform critical process chemistry decisions including solvent selection for extraction, column chromatography elution parameters, and large-scale handling protocols. The compound's relatively high density compared to non-iodinated thienopyridine analogs facilitates phase separation in biphasic reaction workups, while its storage requirement under inert gas at 2–8 °C reflects the need to protect the aryl iodide functionality from photochemical or thermal degradation during long-term storage. These predictable property profiles reduce process development uncertainty and support reliable scale-up planning in industrial settings.

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